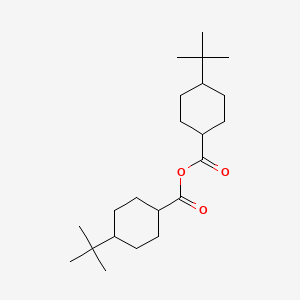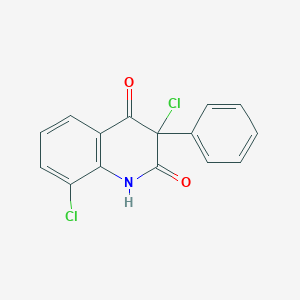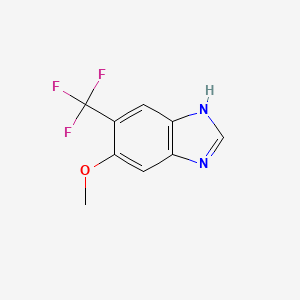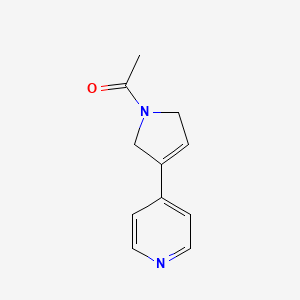
4-tert-Butyl-1-cyclohexanecarboxylic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-1-cyclohexanecarboxylic anhydride is an organic compound with the molecular formula C22H38O3 It is a derivative of cyclohexanecarboxylic acid, featuring a tert-butyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1-cyclohexanecarboxylic anhydride typically involves the reaction of 4-tert-butylcyclohexanecarboxylic acid with acetic anhydride or other anhydride-forming reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-1-cyclohexanecarboxylic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 4-tert-butylcyclohexanecarboxylic acid.
Substitution: Can undergo nucleophilic substitution reactions with amines or alcohols to form amides or esters, respectively.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, often with a catalytic amount of acid or base.
Substitution: Amines or alcohols, typically under mild heating.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Hydrolysis: 4-tert-Butylcyclohexanecarboxylic acid.
Substitution: Amides or esters, depending on the nucleophile.
Reduction: Corresponding alcohol.
Scientific Research Applications
4-tert-Butyl-1-cyclohexanecarboxylic anhydride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-tert-Butyl-1-cyclohexanecarboxylic anhydride exerts its effects depends on the specific reaction or application. In hydrolysis reactions, the anhydride reacts with water to form the corresponding acid. In substitution reactions, the anhydride reacts with nucleophiles to form amides or esters. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexanecarboxylic acid: The parent acid of the anhydride.
Cyclohexanecarboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties.
4-tert-Butylcyclohexanone: A ketone derivative with different reactivity.
Uniqueness
4-tert-Butyl-1-cyclohexanecarboxylic anhydride is unique due to the presence of both the tert-butyl group and the anhydride functional group. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
25774-37-2 |
|---|---|
Molecular Formula |
C22H38O3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(4-tert-butylcyclohexanecarbonyl) 4-tert-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H38O3/c1-21(2,3)17-11-7-15(8-12-17)19(23)25-20(24)16-9-13-18(14-10-16)22(4,5)6/h15-18H,7-14H2,1-6H3 |
InChI Key |
VEYUWLYNXXBCSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)OC(=O)C2CCC(CC2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12863915.png)
![2-Acetylbenzo[d]oxazole-6-carboxylic acid](/img/structure/B12863923.png)




![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12863959.png)

![2-(Bromomethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12863973.png)


![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)


